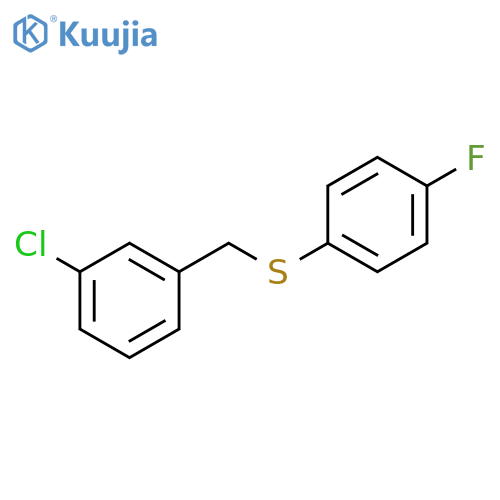Cas no 588-55-6 ((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE)

588-55-6 structure
商品名:(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE
CAS番号:588-55-6
MF:C13H10ClFS
メガワット:252.734904766083
MDL:MFCD02755230
CID:5234898
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 化学的及び物理的性質
名前と識別子
-
- (3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE
-
- MDL: MFCD02755230
- インチ: 1S/C13H10ClFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
- InChIKey: WSSICEKRWXLAIM-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=CC(CSC2=CC=C(F)C=C2)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429706-5g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 5g |
€1373.40 | 2023-09-04 | ||
| abcr | AB429706-1 g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 1g |
€594.40 | 2023-03-10 | ||
| abcr | AB429706-1g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene; . |
588-55-6 | 1g |
€1621.70 | 2024-04-17 | ||
| Crysdot LLC | CD12058103-10g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 10g |
$1882 | 2024-07-24 | |
| Crysdot LLC | CD12058103-25g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 25g |
$3333 | 2024-07-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510695-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
¥3031.0 | 2024-04-18 | |
| abcr | AB429706-5 g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 5g |
€1,373.40 | 2023-03-10 | ||
| Ambeed | A264424-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
$441.0 | 2023-03-11 | |
| Crysdot LLC | CD12058103-5g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 5g |
$1177 | 2024-07-24 | |
| Crysdot LLC | CD12058103-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
$437 | 2024-07-24 |
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 関連文献
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
588-55-6 ((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
推奨される供給者
Amadis Chemical Company Limited
(CAS:588-55-6)(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE

清らかである:99%
はかる:1g
価格 ($):397.0